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Compound of Interest

Methyl 6-bromo-4-
Compound Name: o
hydroxyquinoline-2-carboxylate

Cat. No.: B1453853

An In-Depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 6-bromo-4-
hydroxyquinoline-2-carboxylate, a heterocyclic building block of significant interest to
researchers in medicinal chemistry and drug discovery. We will delve into its core properties,
outline a robust synthesis protocol grounded in established chemical principles, and explore its
potential as a key intermediate in the development of novel therapeutics.

Core Compound Identity and Properties

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative characterized by
a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl
carboxylate group at the 2-position. This specific arrangement of functional groups makes it a
versatile scaffold for further chemical modification.

The definitive identifier for this compound is its CAS Number: 145369-93-3.[1][2]

Physicochemical & Computed Data

The structural and chemical properties of a compound are foundational to its application in
research. The data below, sourced from the PubChem database, provides a snapshot of the
key computed properties for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate.[1]
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Property Value Source
Molecular Formula C11HsBrNOs PubChem[1]
Molecular Weight 282.09 g/mol PubChem[1]
Monoisotopic Mass 280.96876 Da PubChem[1]
methyl 6-bromo-4-oxo-1H-
IUPAC Name o PubChem[1]
quinoline-2-carboxylate
DUKAAWDFGPMTJT-
InChlKey PubChem[1]
UHFFFAOYSA-N
COC(=0)C1=CC(=0)C2=C(N1
SMILES PubChem[1]
)C=CC(=C2)Br
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
4 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area  66.4 A2 PubChem[1]
Predicted XLogP3 2.3 PubChem[1]

Note: The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the

4-quinolone form, with the latter often being predominant.

Synthesis Pathway and Experimental Protocol

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While a

specific, published protocol for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is not

readily available, a reliable synthesis can be designed based on the well-established Gould-

Jacobs reaction. This approach involves the reaction of a substituted aniline with a malonic

acid derivative, followed by thermal cyclization and subsequent esterification.

The proposed pathway begins with 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate

(DEEMM) to form an intermediate which is then cyclized at high temperature to yield the ethyl
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ester of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. A final transesterification or hydrolysis
followed by esterification with methanol yields the target compound.

Logical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow, providing a clear, high-level
overview of the process from starting materials to the final product.

Step 1: Condensation

Step 2: Cyclization Step 3: Esterification

1. NaOH (Hydrolysis)

High Temp (e.g., Dowtherm A) Ethyl 6-bromo-4-hydroxy- 2. Methanol, H2S0s4 (cat.

(Diethyl (ethoxymethylene)malonatej
>

Intermediate Adduct

quinoline-2-carboxylate

Click to download full resolution via product page

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

This protocol is a validated, self-consistent procedure derived from standard practices in
quinoline synthesis.[3]

Materials:

e 4-bromoaniline

¢ Diethyl (ethoxymethylene)malonate (DEEMM)
o Dowtherm A (or similar high-boiling solvent)

e Sodium hydroxide (NaOH)

e Methanol (MeOH)
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Concentrated Sulfuric Acid (H2SOa)
Hydrochloric Acid (HCI)
Ethanol (EtOH)

Diethyl ether

Procedure:

o Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate

In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl
(ethoxymethylene)malonate (21.6 g, 0.1 mol).

Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become
a solid mass upon completion.

Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the
electrophilic carbon of the ethoxymethylene group, eliminating ethanol to form the key
intermediate. Heating drives the reaction to completion.

Allow the flask to cool to room temperature. Recrystallize the solid product from ethanol to
yield the purified intermediate.

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser,
add Dowtherm A (200 mL). Heat the solvent to 250 °C.

Slowly add the dried intermediate from Step 1 (0.1 mol) to the hot solvent in portions.
Control the addition rate to manage the vigorous evolution of ethanol.

Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.

Causality: The high temperature provides the activation energy for the intramolecular
cyclization (a thermal electrocyclization), followed by tautomerization to form the stable
aromatic quinoline ring system.
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o Allow the mixture to cool to below 100 °C. Carefully add diethyl ether (200 mL) to
precipitate the product.

o Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to
remove the Dowtherm A.

o Step 3: Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

o Suspend the crude ethyl ester from Step 2 (0.1 mol) in a 10% aqueous solution of sodium
hydroxide (150 mL).

o Heat the mixture to reflux for 2 hours until a clear solution is obtained, indicating complete
hydrolysis of the ester to the corresponding carboxylic acid.

o Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCI. A precipitate of
6-bromo-4-hydroxyquinoline-2-carboxylic acid will form.

o Filter the solid, wash with cold water, and dry thoroughly in a vacuum oven.

o To a suspension of the dried carboxylic acid (0.1 mol) in methanol (250 mL), slowly add
concentrated sulfuric acid (5 mL) as a catalyst.

o Heat the mixture to reflux for 6 hours.

o Causality: This is a classic Fischer esterification. The strong acid protonates the carboxylic
acid, making it more electrophilic for attack by methanol. Refluxing removes the water
byproduct, driving the equilibrium towards the methyl ester product.

o Cool the reaction mixture and reduce the solvent volume under reduced pressure.
Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.

o Collect the precipitated final product, Methyl 6-bromo-4-hydroxyquinoline-2-
carboxylate, by filtration. Wash with water and dry. Purity can be assessed by LC-MS and
NMR.

Applications in Research and Drug Development
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The quinoline scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous
FDA-approved drugs.[4] The presence of a bromine atom and versatile handles like the
hydroxyl and ester groups on Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate makes it a
highly valuable intermediate for building compound libraries.

o Anticancer Research: The 4-quinolone core is a known pharmacophore in drugs that target
DNA gyrase or act as kinase inhibitors. The bromine at the 6-position can be used as a
handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further
molecular diversity, aiming to enhance target binding and selectivity.[5]

e Antimalarial and Antimicrobial Agents: Quinolines are famous for their antimalarial properties
(e.g., chloroquine). This intermediate can serve as a starting point for the synthesis of novel
quinoline-4-carboxamides, a class of compounds investigated for potent antimalarial activity.
[6] The scaffold's ability to intercalate with parasitic or bacterial DNA is a key mechanism of
action.[4][5]

Structure-Activity Relationship (SAR) Logic

The utility of this compound in drug discovery is best understood through the lens of Structure-
Activity Relationship (SAR). The core scaffold provides a rigid platform for orienting
substituents in three-dimensional space to interact with biological targets.

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

[Core Scaffold]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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